An In-Depth Technical Guide to the Physical Properties of Carbonochloridic Acid, Heptyl Ester
An In-Depth Technical Guide to the Physical Properties of Carbonochloridic Acid, Heptyl Ester
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Physicochemical Landscape of a Key Reagent
Carbonochloridic acid, heptyl ester, commonly known as heptyl chloroformate, is a reactive organic compound that serves as a crucial intermediate and reagent in diverse synthetic applications.[1] Its utility in the pharmaceutical, agrochemical, and polymer industries stems from its ability to react with nucleophiles like alcohols and amines to form corresponding carbamates and esters.[1] For the discerning researcher or process chemist, a thorough understanding of its physical properties is not merely academic; it is a foundational prerequisite for safe handling, effective experimental design, and scalable synthesis.
This guide provides a detailed examination of the key physical characteristics of heptyl chloroformate. Moving beyond a simple recitation of values, we will explore the significance of each property and the standardized methodologies employed for their precise measurement, ensuring a blend of theoretical knowledge and practical, field-proven insight.
Core Physicochemical Data Summary
The fundamental physical properties of heptyl chloroformate are summarized below. These values represent the cornerstone for predicting the compound's behavior under various laboratory and process conditions.
| Property | Value | Significance in Research & Development |
| Molecular Formula | C₈H₁₅ClO₂ | Defines the elemental composition and is the basis for molecular weight calculation.[2][3][4][5] |
| Molecular Weight | 178.66 g/mol | Essential for stoichiometric calculations in reaction design and for converting between mass and moles.[2][3][4][6] |
| Appearance | Colorless to almost colorless clear liquid | A primary indicator of purity; deviations may suggest contamination or degradation.[2][5][7] |
| Boiling Point | 71 °C @ 7 mmHg[2][7][8][9] 208.5 °C @ 760 mmHg[1] | Critical for purification by distillation, defining operating temperature ranges, and assessing volatility. |
| Density / Specific Gravity | ~1.00 g/cm³ @ 20°C[2][7][8] 1.018 g/cm³[1] | Necessary for volume-to-mass conversions, fluid dynamics calculations in process scale-up, and solvent selection. |
| Refractive Index (n₂₀/D) | 1.4260 - 1.434 | A rapid and non-destructive method for identity confirmation and purity assessment.[1][7][8][10] |
| Vapor Pressure | 0.213 mmHg @ 25°C[7] | Relates to volatility and is a key parameter in assessing inhalation hazards and evaporation rates. |
| Flash Point | 64 °C (147.9 °F)[1][2][7] | A critical safety parameter indicating the lowest temperature at which vapors can form an ignitable mixture with air. |
| Solubility | Soluble in chloroform.[10] Hydrolyzes in water.[11] | Dictates appropriate reaction solvents, extraction procedures, and quench methods. Moisture sensitivity is a critical handling parameter. |
The Causality Behind Experimental Choices: Ensuring Data Integrity
The trustworthiness of physical property data hinges on the methods used for its determination. For a compound like heptyl chloroformate, standardized, internationally recognized protocols are employed to ensure accuracy, precision, and reproducibility. The choice of a specific method is dictated by the nature of the substance and the property being measured.
Workflow for Physicochemical Characterization
The logical flow for characterizing a liquid chemical reagent like heptyl chloroformate involves a series of standardized tests. This workflow ensures that both safety-critical and quality-critical parameters are reliably determined.
Caption: Workflow for the physicochemical characterization of a liquid reagent.
Detailed Experimental Protocols
The following sections outline the principles and methodologies behind the determination of key physical properties, grounded in authoritative ASTM International standards.
Density Determination via Digital Density Meter (ASTM D4052)
Principle: This method utilizes an oscillating U-tube.[9] A small volume of the liquid is introduced into the U-tube, which is electronically excited to oscillate at its natural frequency. This frequency changes based on the mass of the liquid in the tube. By calibrating the instrument with fluids of known density (like air and pure water), the density of the sample can be determined with high precision.[8][9]
Methodology:
-
Instrument Calibration: Calibrate the digital density meter at the test temperature (e.g., 20°C) using dry air and high-purity, degassed water.
-
Sample Introduction: Inject approximately 1-2 mL of heptyl chloroformate into the sample cell using a syringe, ensuring no air bubbles are present. For opaque liquids, specialized bubble detection is required.[8][9]
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium within the temperature-controlled cell.
-
Measurement: The instrument measures the oscillation period and calculates the density. The result is typically displayed in g/cm³.
-
Cleaning: Thoroughly clean the cell with appropriate solvents (e.g., acetone, ethanol) and dry with a stream of air before the next measurement.
Expert Insight: The ASTM D4052 method is preferred for its high accuracy (repeatability better than ±0.0001 g/cm³), small sample volume, and speed compared to traditional gravimetric methods using pycnometers or hydrometers.[12]
Refractive Index Determination (ASTM D1218)
Principle: The refractive index measures how light bends, or refracts, when passing from one medium (air) into another (the liquid sample).[11] This property is dependent on temperature and the wavelength of light used. The standard measurement is taken at 20°C using the D-line of a sodium lamp (589 nm). It is a fundamental physical property used to characterize pure substances.[1][5]
Methodology (using a digital refractometer):
-
Calibration: Calibrate the instrument using a certified refractive index standard.
-
Sample Application: Place a few drops of heptyl chloroformate onto the clean, dry prism surface of the refractometer.
-
Temperature Control: Ensure the instrument's prism is maintained at the standard temperature of 20.0 ± 0.1 °C.
-
Reading: Initiate the measurement. The instrument automatically detects the shadowline (critical angle) and displays the refractive index.
-
Cleaning: Clean the prism surface immediately after measurement using a soft tissue and an appropriate solvent.
Expert Insight: Refractive index is an exceptionally sensitive and rapid technique for confirming the identity and assessing the purity of a known liquid. Any deviation from the established value can indicate the presence of impurities or contaminants.[11]
Boiling Point Determination via Distillation (ASTM D1078)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][14] For a pure compound, this occurs at a single, distinct temperature. The presence of impurities typically causes the substance to boil over a range of temperatures.[15] This method determines the distillation range of volatile organic liquids.[6][16]
Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus consisting of a 100 mL distillation flask, a condenser, a receiving graduate, and a calibrated thermometer placed so the top of the bulb is level with the bottom of the side-arm of the flask.
-
Sample Charging: Measure 100 mL of heptyl chloroformate into the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Heating: Heat the flask at a controlled rate so that the first drop of distillate falls from the condenser in 5 to 10 minutes.
-
Data Recording:
-
Initial Boiling Point (IBP): Record the temperature when the first drop of distillate falls into the receiving cylinder.
-
Distillation Range: Continue to record the temperature as the distillation proceeds.
-
Dry Point: Record the temperature at which the last of the liquid evaporates from the bottom of the flask.
-
-
Barometric Correction: Correct the observed boiling point to the standard pressure of 760 mmHg (101.3 kPa).
Expert Insight: While a simple capillary method can provide a quick boiling point estimate, the distillation method (ASTM D1078) provides a more comprehensive profile, including the boiling range, which is a key indicator of purity.[17][18]
Flash Point Determination via Pensky-Martens Closed Cup Tester (ASTM D93)
Principle: The flash point is a critical safety metric that determines the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with the air near its surface.[2][10] The Pensky-Martens closed-cup method simulates conditions in a closed container, making it relevant for storage and transportation safety regulations.[7][19]
Methodology (Procedure A):
-
Sample Preparation: Fill the brass test cup with heptyl chloroformate to the specified mark. The sample temperature should be at least 18°C below the expected flash point.[2]
-
Apparatus Setup: Place the cup in the heating apparatus and secure the lid, which contains a stirrer, thermometer, and the ignition source applicator.
-
Heating and Stirring: Heat the sample at a slow, constant rate while stirring at 90-120 rpm.[2]
-
Ignition Test: At prescribed temperature intervals, stop stirring and apply the test flame into the vapor space of the cup.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes a distinct flash inside the cup.[2]
-
Barometric Correction: Correct the observed flash point for any deviation from standard atmospheric pressure.
Expert Insight: The flash point is essential for classifying materials for shipping and safety.[20] A closed-cup method like ASTM D93 is generally specified for regulatory purposes as it yields lower (more conservative) values than open-cup methods.[7]
Safety and Handling: A Mandate for Due Diligence
The physical properties of heptyl chloroformate dictate stringent safety protocols. Its vapor pressure, while not extremely high, necessitates handling in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[12]
Key Hazards:
-
Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[2][21][22]
-
Corrosivity: Causes severe skin burns and eye damage.[2][21][22] It may also be corrosive to metals.[2][21][22]
-
Flammability: Combustible liquid.[22] Keep away from heat, sparks, and open flames.[22]
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, protective clothing, and eye/face protection (safety goggles and face shield).[12][23]
-
Storage: Store in a cool, well-ventilated place, locked up, and in a corrosive-resistant container.[2][22] Keep the container tightly closed under an inert gas, as the compound is moisture-sensitive.[2]
-
Spills: Absorb spillage to prevent material damage. Evacuate the area and ensure adequate ventilation.[12][21]
Conclusion
A comprehensive grasp of the physical properties of Carbonochloridic acid, heptyl ester is indispensable for any scientist or researcher utilizing this versatile reagent. The data presented, from its molecular weight and boiling point to its critical flash point, provides the quantitative foundation for safe handling, process optimization, and the assurance of chemical purity. By grounding these values in the context of standardized, validated experimental methodologies such as those from ASTM International, we elevate this data from a simple list of numbers to a reliable and actionable scientific tool.
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